molecular formula C14H12N4O2 B2436191 (2E)-3-(furan-2-yl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide CAS No. 1799264-55-3

(2E)-3-(furan-2-yl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide

Cat. No.: B2436191
CAS No.: 1799264-55-3
M. Wt: 268.276
InChI Key: OBBBJTZRANMWKB-SNAWJCMRSA-N
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Description

(2E)-3-(furan-2-yl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrazolo[1,5-a]pyrimidine moiety: This involves the condensation of pyrazole with a suitable aldehyde or ketone, followed by cyclization.

    Coupling of the furan and pyrazolo[1,5-a]pyrimidine units: This step often requires the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

    Formation of the acrylamide group: This is typically achieved through the reaction of the intermediate product with acryloyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan or pyrazolo[1,5-a]pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as m-CPBA or KMnO4 can be used under mild conditions.

    Reduction: Catalytic hydrogenation using Pd/C or chemical reduction with LiAlH4.

    Substitution: Halogenating agents like NBS or electrophiles like alkyl halides in the presence of a base.

Major Products

    Oxidation: Furanones or hydroxylated derivatives.

    Reduction: Amines or reduced acrylamide derivatives.

    Substitution: Halogenated or alkylated products.

Scientific Research Applications

(2E)-3-(furan-2-yl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(furan-2-yl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide stands out due to its unique combination of a furan ring, pyrazolo[1,5-a]pyrimidine moiety, and acrylamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-10-7-13-15-8-11(9-18(13)17-10)16-14(19)5-4-12-3-2-6-20-12/h2-9H,1H3,(H,16,19)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBBJTZRANMWKB-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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